An In-Depth Technical Guide to 2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from structurally related molecules, this document outlines the compound's chemical identity, physicochemical properties, a plausible synthetic route, and its prospective biological significance.
Core Molecular Identity
2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole is a substituted thiazole derivative. The core of the molecule is a five-membered aromatic ring containing sulfur and nitrogen atoms, which is a common scaffold in a multitude of biologically active compounds.[1][2] This thiazole ring is substituted at the 2-position with a bromine atom and at the 4-position with a 3-chloro-4-methoxyphenyl group.
The presence of a bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. The substituted phenyl ring, with its chloro and methoxy groups, is a common feature in many pharmacologically active molecules and can significantly influence the compound's biological activity and pharmacokinetic properties.
Chemical Structure
The chemical structure of 2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole is depicted below.
Caption: Chemical structure of 2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole.
Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 1188041-85-1 | [3] |
| Molecular Formula | C₁₀H₇BrClNOS | [3] |
| Molecular Weight | 304.59 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Based on similar substituted thiazoles.[4] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. | General solubility of heterocyclic compounds. |
| Melting Point | Not available |
Synthesis and Manufacturing
A robust and efficient synthesis of 2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole is critical for its further investigation and potential application. The Hantzsch thiazole synthesis is a widely recognized and versatile method for the formation of the thiazole ring and represents a logical approach for the preparation of this compound.[5][6]
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of 2-bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one with a suitable thioamide, such as thioformamide or a precursor that can generate it in situ, followed by bromination of the thiazole ring at the 2-position. A more direct approach would be the condensation of 2-bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one with thiourea, which would yield an aminothiazole intermediate. This intermediate could then be converted to the target 2-bromo derivative.
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole.
Step-by-Step Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol based on established methodologies for the synthesis of similar thiazole derivatives.
Step 1: Synthesis of 2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone
-
To a solution of 1-(3-chloro-4-methoxyphenyl)ethanone in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of bromine dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromoketone.
Step 2: Synthesis of 4-(3-chloro-4-methoxyphenyl)thiazole
-
Dissolve the crude 2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone in a suitable solvent such as ethanol or isopropanol.
-
Add an equimolar amount of thioformamide.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole
-
Dissolve 4-(3-chloro-4-methoxyphenyl)thiazole in a suitable solvent (e.g., chloroform or carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Potential Biological and Pharmacological Significance
Thiazole and its derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of reported biological activities.[1][2] While specific biological data for 2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole is not yet published, its structural motifs suggest several promising avenues for investigation.
Rationale for Potential Bioactivity
The thiazole nucleus is present in numerous FDA-approved drugs with diverse therapeutic applications.[2] The substitution pattern on the phenyl ring, a chloro and a methoxy group, is also a common feature in many bioactive molecules. The combination of these structural elements suggests that this compound could exhibit a range of pharmacological effects.
Potential Therapeutic Areas
-
Anticancer: Many thiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[2][7]
-
Antimicrobial: The thiazole scaffold is a key component of many antibacterial and antifungal agents.[1][8]
-
Anti-inflammatory: Certain thiazole-containing compounds have shown significant anti-inflammatory properties.[1]
The following diagram illustrates the potential therapeutic applications based on the known activities of the thiazole scaffold.
Caption: Potential therapeutic areas for thiazole-based compounds.
Future Directions and Conclusion
2-Bromo-4-(3-chloro-4-methoxyphenyl)thiazole represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established synthetic methodologies, and its structural features suggest a high potential for biological activity.
Future research should focus on:
-
Optimized Synthesis: Development of a high-yield, scalable synthetic route.
-
Spectroscopic and Physicochemical Characterization: Detailed analysis using NMR, IR, Mass Spectrometry, and determination of key physical properties.
-
Biological Screening: Comprehensive evaluation of its activity in a panel of anticancer, antimicrobial, and anti-inflammatory assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the key structural determinants of activity.
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ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
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